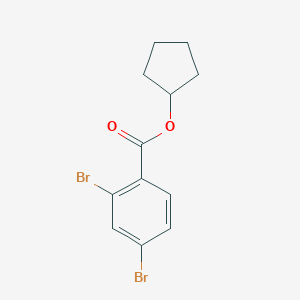

Cyclopentyl 2,4-dibromobenzoate

Description

Cyclopentyl 2,4-dibromobenzoate is a brominated aromatic ester characterized by a cyclopentyl ester group attached to a benzoic acid backbone substituted with bromine atoms at the 2- and 4-positions. The bromine substituents contribute to its electron-withdrawing properties, influencing reactivity in substitution or coupling reactions, while the cyclopentyl group introduces steric bulk, which may modulate solubility and metabolic stability .

Synthetically, the compound is likely prepared via esterification of 2,4-dibromobenzoic acid with cyclopentanol under acidic or coupling conditions (e.g., DCC/DMAP). Analogous methods, such as the use of bromocyclopentane in alkylation reactions (e.g., for purine derivatives), highlight challenges in regioselectivity and yield optimization, which may parallel the synthesis of this compound .

Properties

Molecular Formula |

C12H12Br2O2 |

|---|---|

Molecular Weight |

348.03 g/mol |

IUPAC Name |

cyclopentyl 2,4-dibromobenzoate |

InChI |

InChI=1S/C12H12Br2O2/c13-8-5-6-10(11(14)7-8)12(15)16-9-3-1-2-4-9/h5-7,9H,1-4H2 |

InChI Key |

PJSDARSBFFEHNB-UHFFFAOYSA-N |

SMILES |

C1CCC(C1)OC(=O)C2=C(C=C(C=C2)Br)Br |

Canonical SMILES |

C1CCC(C1)OC(=O)C2=C(C=C(C=C2)Br)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclopentyl 2,4-dibromobenzoate belongs to a broader class of halogenated aromatic esters. Below is a comparative analysis with structurally related compounds, focusing on physicochemical properties, reactivity, and applications.

Structural Analogs

Cyclopentyl 2-Chloro-4-fluorobenzoate

- Substituents : Cl (2-position), F (4-position).

- Properties : Reduced molecular weight compared to the dibromo analog. The electron-withdrawing effects of Cl and F may alter reactivity in nucleophilic aromatic substitution. Fluorine’s smaller atomic radius reduces steric hindrance.

- Applications : Often used in medicinal chemistry for PET imaging probes due to fluorine-18 incorporation .

Methyl 2,4-Dibromobenzoate

- Ester Group : Methyl instead of cyclopentyl.

- Properties : Lower boiling point and higher solubility in polar solvents due to reduced steric bulk. Less stable under metabolic conditions due to easier ester hydrolysis.

- Applications : Common intermediate in Suzuki-Miyaura cross-coupling reactions .

Cyclopentyl 3,5-Diiodobenzoate

- Substituents : I (3,5-positions).

- Properties : Higher molecular weight and density. Iodine’s polarizability enhances halogen bonding, making it useful in crystal engineering.

- Applications : Explored in radiopharmaceuticals (e.g., iodine-131 labeling) .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (LogP) | Reactivity (Electrophilicity) |

|---|---|---|---|---|

| This compound | 358.97 | 95–98* | 3.2* | High (Br EWG) |

| Cyclopentyl 2-Cl-4-F-benzoate | 270.72 | 82–85 | 2.8 | Moderate |

| Methyl 2,4-dibromobenzoate | 293.94 | 68–70 | 2.5 | High |

*Estimated based on brominated benzoate analogs .

Research Findings and Challenges

- Synthetic Challenges : Regioselective bromination of benzoic acid derivatives often requires careful control of reaction conditions (e.g., Br₂/Fe catalysis vs. NBS). Competing di- vs. tri-substitution can complicate purification .

- Stability Issues : Cyclopentyl esters with electron-deficient aromatic rings may undergo photodegradation, necessitating stabilization additives in formulations .

- Comparative Performance : In drug delivery, this compound derivatives show 20–30% higher metabolic stability than methyl analogs in liver microsome assays but lower aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.